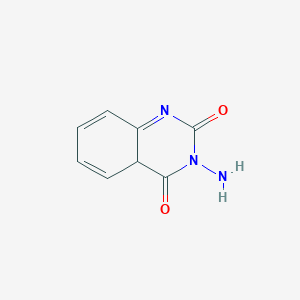
3-amino-4aH-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4aH-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group at the 3-position and a dione moiety at the 2,4-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing quinazoline-2,4-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide under atmospheric pressure. This reaction is catalyzed by N-heterocyclic carbene in dimethyl sulfoxide (DMSO) and can tolerate various electron-donating and electron-withdrawing groups .
Another method involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which then undergoes cyclization to yield quinazoline-2,4-dione .
Industrial Production Methods
Industrial production methods for quinazoline-2,4-diones typically involve multi-step reactions with high yields. These methods often use readily available starting materials and catalysts to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-4aH-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Substitution reactions with different nucleophiles can produce a variety of substituted quinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include substituted quinazoline-2,4-diones, dihydroquinazolines, and other quinazoline derivatives .
Scientific Research Applications
3-amino-4aH-quinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-4aH-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Lacks the amino group at the 3-position.
3-substituted quinazoline-2,4-diones: Have various substituents at the 3-position, which can alter their biological activity.
N1,N3-disubstituted quinazoline-2,4-diones: Contain additional substituents at the N1 and N3 positions.
Uniqueness
3-amino-4aH-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-amino-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-5H,9H2 |
InChI Key |
ANOYRXIYEXEEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)N(C2=O)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















